molecular formula C12H9NO4 B15211779 1-(Furan-2-yl)-2-(4-nitrophenyl)ethanone CAS No. 88020-31-9

1-(Furan-2-yl)-2-(4-nitrophenyl)ethanone

Cat. No.: B15211779
CAS No.: 88020-31-9
M. Wt: 231.20 g/mol
InChI Key: CNBNFJDDCLBNDH-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-(4-nitrophenyl)ethanone is an organic compound that features a furan ring and a nitrophenyl group connected by an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-2-(4-nitrophenyl)ethanone typically involves the condensation of furan-2-carbaldehyde with 4-nitroacetophenone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)-2-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethanone bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 1-(Furan-2-yl)-2-(4-aminophenyl)ethanone.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Furan-2-yl)-2-(4-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-(4-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the furan ring can participate in electron transfer reactions.

Comparison with Similar Compounds

    1-(Furan-2-yl)-2-phenylethanone: Lacks the nitro group, resulting in different reactivity and biological activity.

    1-(Thiophen-2-yl)-2-(4-nitrophenyl)ethanone: Contains a thiophene ring instead of a furan ring, leading to variations in electronic properties and reactivity.

    1-(Furan-2-yl)-2-(4-methoxyphenyl)ethanone:

Uniqueness: 1-(Furan-2-yl)-2-(4-nitrophenyl)ethanone is unique due to the presence of both a furan ring and a nitrophenyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in research and industry.

Properties

CAS No.

88020-31-9

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

1-(furan-2-yl)-2-(4-nitrophenyl)ethanone

InChI

InChI=1S/C12H9NO4/c14-11(12-2-1-7-17-12)8-9-3-5-10(6-4-9)13(15)16/h1-7H,8H2

InChI Key

CNBNFJDDCLBNDH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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